Cortisone 21-succinate

Vue d'ensemble

Description

Cortisone 21-succinate, also known as hydrocortisone succinate, is a synthetic glucocorticoid corticosteroid. It is a derivative of cortisone, a hormone produced by the adrenal cortex. This compound is widely used for its anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various medical conditions, including severe allergic reactions, dermatologic diseases, endocrine disorders, and more .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cortisone 21-succinate involves the esterification of cortisone with succinic acid. The process typically includes the following steps:

Esterification: Cortisone is reacted with succinic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to form this compound.

Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound for injection involves mixing acetone and cortisone succinate, followed by neutralization with sodium bicarbonate and phosphate. The reaction mixture is then filtered, concentrated, and dried using spray or freeze-drying techniques. This method ensures high product purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Cortisone 21-succinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cortisone.

Reduction: Reduction reactions can convert this compound back to its parent compound, cortisone.

Substitution: The succinate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

Oxidation: Cortisone.

Reduction: Cortisone.

Substitution: Various cortisone derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Pharmacological Applications

Cortisone 21-succinate is primarily utilized in the treatment of various medical conditions, including:

- Severe Allergic Reactions : It is effective in managing acute allergic responses, providing rapid relief from symptoms.

- Dermatologic Diseases : Used in conditions such as eczema and psoriasis to reduce inflammation and itching.

- Endocrine Disorders : Employed in hormone replacement therapy for adrenal insufficiency.

- Autoimmune Diseases : It helps control symptoms in diseases like rheumatoid arthritis and systemic lupus erythematosus.

Scientific Research Applications

This compound serves as a critical tool in scientific research across several fields:

- Chemistry : Acts as a precursor for synthesizing other corticosteroid derivatives, facilitating the development of new therapeutic agents.

- Biology : Utilized to study the effects of glucocorticoids on cellular processes, including apoptosis and immune response modulation.

- Pharmacokinetics and Pharmacodynamics : Research on its absorption, distribution, metabolism, and excretion (ADME) profiles aids in understanding its therapeutic efficacy and safety.

Case Study 1: Intravenous Administration in Asthma Patients

A study investigated the hypersensitivity reactions to intravenous hydrocortisone sodium succinate in patients with non-steroidal anti-inflammatory drug-exacerbated respiratory disease (N-ERD). Eleven patients were tested with varying doses, revealing a significant incidence of adverse reactions such as severe coughing and decreased lung function (FEV1) upon administration of this compound .

| Patient Group | Dose (mg) | Positive Reaction Rate (%) |

|---|---|---|

| N-ERD | 100 | 82 |

| N-ERD | 500 | 71 |

| Control Group | 100 | 0 |

Case Study 2: Formulation Development

Research focused on developing an orodispersible thin film (ODF) containing hydrothis compound demonstrated favorable physicochemical properties. The ODF was characterized by stability over an extended period (up to 84 days), making it suitable for pediatric applications where ease of administration is critical .

Mécanisme D'action

Cortisone 21-succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to the production of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines. This mechanism underlies its anti-inflammatory and immunosuppressive effects .

Comparaison Avec Des Composés Similaires

Hydrocortisone: Another glucocorticoid with similar anti-inflammatory properties.

Prednisone: A synthetic glucocorticoid with a longer duration of action.

Dexamethasone: A potent synthetic glucocorticoid with minimal mineralocorticoid activity

Uniqueness: Cortisone 21-succinate is unique due to its specific esterification with succinic acid, which enhances its solubility and stability for pharmaceutical formulations. This makes it particularly suitable for injectable forms, providing rapid and effective relief in acute conditions .

Activité Biologique

Cortisone 21-succinate, a derivative of cortisone, is a corticosteroid with significant biological activity. It is primarily utilized for its anti-inflammatory and immunosuppressive properties in various medical conditions. This article delves into its biological activity by reviewing various studies, case reports, and clinical trials.

This compound is a water-soluble ester of cortisone, allowing for rapid intravenous administration. The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses. Its pharmacological profile is similar to that of hydrocortisone, with both compounds exhibiting comparable metabolic and anti-inflammatory actions when administered in equimolar quantities .

Biological Activity and Clinical Applications

This compound has demonstrated efficacy in treating various conditions, including:

- Severe Allergic Reactions: It is effective in managing acute allergic responses.

- Dermatologic Diseases: Used in conditions like eczema and dermatitis.

- Endocrine Disorders: Acts as a replacement therapy in adrenal insufficiency.

- Gastrointestinal Diseases: Employed in the management of inflammatory bowel diseases such as ulcerative colitis .

Table 1: Summary of Clinical Applications

Case Study 1: Hypersensitivity Reactions

A study involving patients with non-steroidal anti-inflammatory drug (NSAID)-exacerbated respiratory disease (N-ERD) revealed hypersensitivity reactions to hydrocortisone sodium succinate. Eleven patients were tested with various corticosteroids, showing a significant rate of adverse reactions (82%) to hydrocortisone sodium succinate, including severe cough and asthma exacerbations .

Case Study 2: Treatment of Ulcerative Colitis

In a clinical trial involving ten patients with ulcerative colitis, administration of either 500 mg or 1000 mg of hydrocortisone-21-sodium succinate intravenously resulted in clinical remission in ten patients, with no severe adverse effects noted . This highlights its effectiveness as a therapeutic agent.

Research Findings

Recent studies have explored the broader implications of cortisone derivatives:

- Anti-inflammatory Activity: Cortisone derivatives exhibit potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX .

- Neuroprotective Properties: Emerging research indicates potential neuroprotective effects through antioxidant mechanisms, which may offer new therapeutic avenues for neurological conditions .

Table 2: Summary of Research Findings

Propriétés

IUPAC Name |

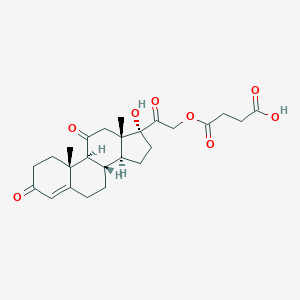

4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSVAJGDZIWYBX-WFLBVZAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.